molecular formula C12H10O3 B114851 (S)-2-(2-Naphthyl)glycolic acid CAS No. 144371-23-3

(S)-2-(2-Naphthyl)glycolic acid

Cat. No. B114851
M. Wt: 202.21 g/mol
InChI Key: UJDJTWLEXYIASW-NSHDSACASA-N
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Description

Molecular Structure Analysis

The molecular structure of “(S)-2-(2-Naphthyl)glycolic acid” would include a naphthyl group, a glycolic acid group, and a chiral center. The “(S)” notation indicates the configuration of the chiral center .


Chemical Reactions Analysis

Without specific information on “(S)-2-(2-Naphthyl)glycolic acid”, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For “(S)-2-(2-Naphthyl)glycolic acid”, these could include factors like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Biodegradable Polymer Research

Poly(D,L-lactic-co-glycolic acid) (PLGA) is extensively used in biodegradable polymer research for controlled drug release. The complexity of drug release from PLGA-based systems offers many avenues for modifying drug release, highlighting the significance of understanding release mechanisms and factors affecting drug release rates (Fredenberg et al., 2011).

Environmental Remediation

Studies on chemical recycling of poly(ethylene terephthalate) (PET) explore the recovery of pure monomers like terephthalic acid through processes like hydrolysis, showing the potential for chemical recycling to contribute to environmental sustainability and raw material conservation (Karayannidis & Achilias, 2007).

Analytical Methodology in Environmental Monitoring

Research on standard method design for semi-quantification of total naphthenic acids in water samples by mass spectrometry aims to improve environmental monitoring and analysis, addressing the need for reliable quantification methods in water quality assessments (Kovalchik et al., 2017).

Cancer Treatment with Nanoparticles

PLGA-based nanoparticles have shown promise in cancer therapy, including tumor-targeted drug delivery. The use of PLGA nanoparticles as drug carriers for cancer therapeutics has been extensively studied, reflecting the potential of these materials in enhancing therapeutic efficacy and targeting cancer cells more effectively (Rezvantalab et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and how it is used. Without specific information on “(S)-2-(2-Naphthyl)glycolic acid”, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research and development involving a specific compound like “(S)-2-(2-Naphthyl)glycolic acid” would depend on its properties and potential applications. These could range from medicinal chemistry (if the compound has biological activity) to materials science (if the compound has interesting physical properties) .

properties

IUPAC Name

(2S)-2-hydroxy-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDJTWLEXYIASW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Naphthyl)glycolic acid

Synthesis routes and methods I

Procedure details

A solution of 2-naphthaldehyde (2.0 g, 1.0 eq), benzyltriethylammonium chloride (BTEAC) (0.13 g), and 50% aqueous NaOH (2.3 mL), and β-cyclodextrin (0.10 g) in chloroform (10 mL) was heated at 55° C. for 12 hours. The mixture was then poured into water and the solution washed with EtOAc. The aqueous layer was then acidified to pH 1 by dropwise addition of HCl (conc.). This was extracted with EtOAc, dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow oil (0.75 g, 29%) that was not further purified.
Quantity
2 g
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2.3 mL
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0.1 g
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0.13 g
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catalyst
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10 mL
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Yield
29%

Synthesis routes and methods II

Procedure details

(−)-3-pyridylglycolic acid This Reaction was performed in 100 mM anmonium formate buffer at pH 8. To isolate the product, the reaction mixture was filtered through a 10,000 MWCO membrane to remove enzyme and then concentrated in vacuo. 1H NMR (DMSO-d6, 500 MHz) δ 8.56 (s, 1H), 8.36 (d, J=4.57 Hz, 1H), 8.25 (s, 1H), 7.71 (m, 1H), 7.25 (dd, J=4.98, 4.80 Hz 1H), 5.45 (s, 1H). 13C NMR DMSO-d6, 125 MHz) δ 165.911, 147.862, 147.251, 139.118, 133.381, 122.746, 71.508. MS calc'd for [C7H7NO3] 153.04, found 154.0 ((MALDI TOF). ee=92% [HPLC], 84% yield, [α]20598=−65.2 (c=0.5, H2O).
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0 (± 1) mol
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